
1-(2-Fluoro-5-methylaminophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-5-methylaminophenyl)ethanone is an organic compound with the molecular formula C9H10FNO It is a derivative of acetophenone, where the phenyl ring is substituted with a fluoro group at the 2-position and a methylamino group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-5-methylaminophenyl)ethanone typically involves the reaction of 2-fluoroacetophenone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalysts and optimized reaction conditions ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-5-methylaminophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(2-Fluoro-5-methylaminophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-methylaminophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methylamino groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can influence various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
1-(2-Fluoro-5-methylphenyl)ethanone: Lacks the methylamino group, resulting in different chemical properties and reactivity.
1-(2-Amino-5-fluorophenyl)ethanone: Contains an amino group instead of a methylamino group, affecting its biological activity and applications.
Uniqueness: 1-(2-Fluoro-5-methylaminophenyl)ethanone is unique due to the presence of both fluoro and methylamino groups, which confer distinct chemical and biological properties. These substitutions make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H10FNO |
|---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
1-[2-fluoro-5-(methylamino)phenyl]ethanone |
InChI |
InChI=1S/C9H10FNO/c1-6(12)8-5-7(11-2)3-4-9(8)10/h3-5,11H,1-2H3 |
InChI Key |
UZATXKVATHTCMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)NC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


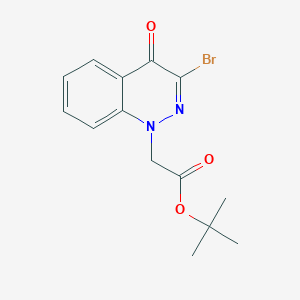
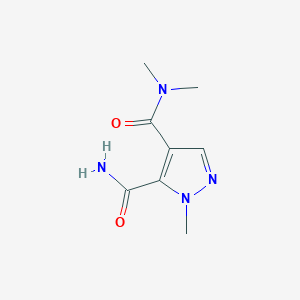

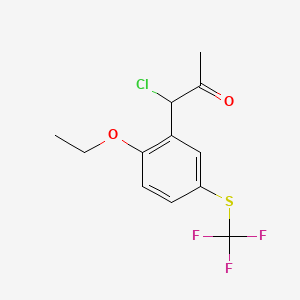
![1-Oxa-7-azaspiro[4.4]nonan-6-one, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S,8S)-](/img/structure/B14044983.png)
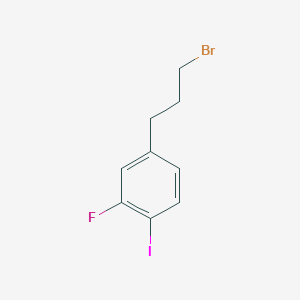
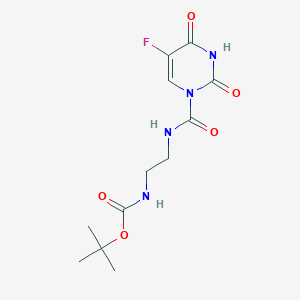
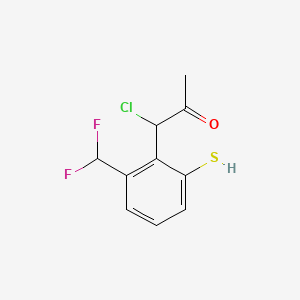

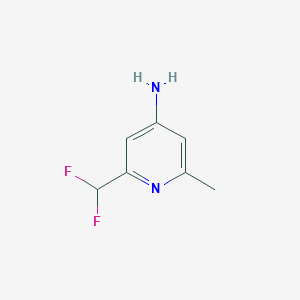
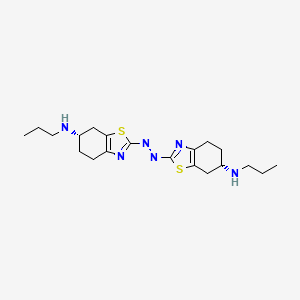
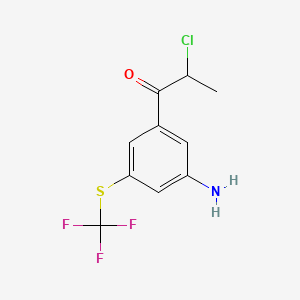
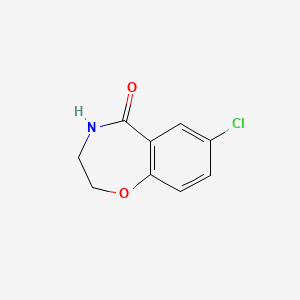
![Methyl 2-oxo-2-(5-oxo-2-propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetate](/img/structure/B14045034.png)
